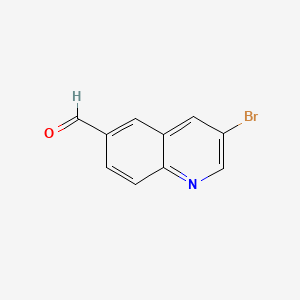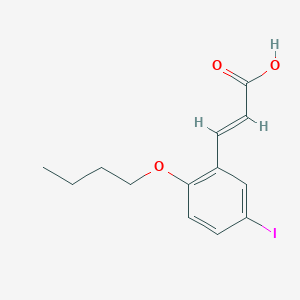
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, also known as BI-78D3, is a chemical compound that has been the subject of scientific research due to its potential use as a tool compound in the study of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. BI-78D3 has been shown to act as a selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in these processes.
Mécanisme D'action
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific cellular processes being studied. However, in general, inhibition of CK2 by this compound has been shown to lead to decreased cell proliferation and survival, as well as alterations in gene expression and circadian rhythms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in lab experiments is its selectivity for CK2, which allows for more precise investigation of the role of this enzyme in cellular processes. However, one limitation is that its effects may be dependent on the specific cell type being studied, as well as the concentration and duration of exposure.
Orientations Futures
There are several future directions for research involving (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. One area of interest is the development of more potent and selective inhibitors of CK2, which could lead to improved understanding of the role of this enzyme in disease processes. Additionally, this compound could be used in combination with other drugs to investigate potential synergistic effects on cellular processes. Finally, further investigation of the effects of CK2 inhibition on circadian rhythms could lead to new insights into the regulation of this important biological process.
Méthodes De Synthèse
The synthesis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been described in several scientific publications. One method involves the reaction of 2-butoxy-5-iodobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid-catalyzed cyclization to form the desired product. Another method involves the reaction of 2-butoxy-5-iodobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization to form the desired product.
Applications De Recherche Scientifique
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been used in a variety of scientific studies to investigate the role of CK2 in cellular processes. For example, it has been used to study the effects of CK2 inhibition on the proliferation and survival of cancer cells. It has also been used to investigate the role of CK2 in the regulation of the circadian clock, as well as in the regulation of gene expression.
Propriétés
IUPAC Name |
(E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHPGWSGHBQEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)I)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

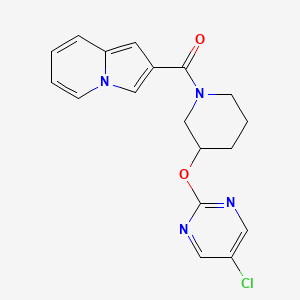
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)


![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2743970.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)

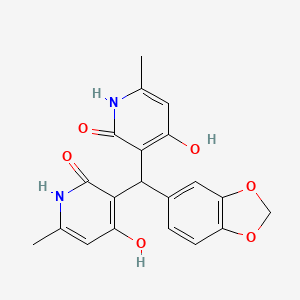
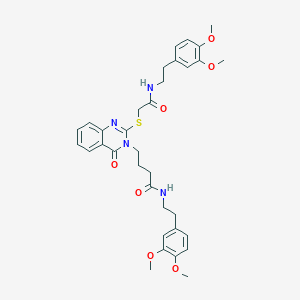
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
